molecular formula C28H25NO6 B2535624 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866865-95-4

8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

カタログ番号: B2535624
CAS番号: 866865-95-4
分子量: 471.509
InChIキー: FTDFKJHKYNWODZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS: 866865-95-4) is a synthetic quinoline derivative with a molecular formula of C28H25NO6 and a molecular weight of 471.5 g/mol . Its structure comprises a [1,4]dioxino[2,3-g]quinolin-9-one core substituted with a 4-ethoxybenzoyl group at position 8 and a 4-methoxyphenylmethyl moiety at position 4.

特性

IUPAC Name

8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-3-33-21-10-6-19(7-11-21)27(30)23-17-29(16-18-4-8-20(32-2)9-5-18)24-15-26-25(34-12-13-35-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDFKJHKYNWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of 4-ethoxybenzoyl chloride with appropriate amines or other nucleophiles.

    Cyclization Reactions: Subsequent steps may involve cyclization reactions to form the dioxinoquinoline core.

    Functional Group Modifications: Final steps often include modifications of functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.

科学的研究の応用

8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Substituent Variations in the Quinoline Core

The target compound is part of a broader family of [1,4]dioxino[2,3-g]quinolin-9-one derivatives. Key structural analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound (CAS: 866865-95-4) 8-(4-Ethoxybenzoyl), 6-(4-methoxybenzyl) C28H25NO6 471.5 4.8 High lipophilicity; methoxy and ethoxy groups enhance steric bulk and H-bonding.
8-Benzoyl-6-[(4-fluorophenyl)methyl]- (CAS: 866341-26-6) 8-Benzoyl, 6-(4-fluorobenzyl) C25H18FNO4 415.4 4.6 Fluorine substitution increases electronegativity; reduced molecular weight.
8-(4-Fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]- (CAS: 904434-01-1) 8-(4-Fluorobenzoyl), 6-(3-methoxybenzyl) C26H20FNO5 445.4 N/A Methoxy positional isomer may alter binding interactions.

Key Observations :

  • Lipophilicity : The target compound’s ethoxy group contributes to higher XLogP3 (4.8) compared to the fluorobenzoyl analog (4.6), suggesting improved membrane permeability .

Core Modifications in Related Scaffolds

Compounds with modified cores but similar substituent patterns include:

  • 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline (CAS: N/A) : This tetrahydroisoquinoline derivative features a 3,4,5-trimethoxyphenyl group, highlighting the role of methoxy clusters in targeting enzymes like histone deacetylases (HDACs).
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) : A simpler quinoline derivative with a 4-methoxyphenyl group, demonstrating the importance of methoxy positioning in modulating bioactivity.

Pharmacological and Physicochemical Comparisons

Bioactivity and Target Interactions

  • Fluorinated Analog (CAS 866341-26-6): Fluorine’s electronegativity may enhance interactions with polar residues in enzyme active sites, as seen in kinase inhibitors .

Pharmacokinetic Predictions

Parameter Target Compound 8-Benzoyl-6-(4-fluorobenzyl) 4k (Quinoline Derivative)
Hydrogen Bond Acceptors 7 6 3
Rotatable Bonds 7 4 5
Polar Surface Area 74.3 Ų 55.8 Ų 65.2 Ų

Implications :

    生物活性

    The compound 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS Number: 866865-95-4) is a complex organic molecule belonging to the quinoline class. Its unique structure suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.

    • Molecular Formula : C28H25NO6
    • Molecular Weight : 471.5012 g/mol
    • SMILES Representation : CCOc1ccc(cc1)C(=O)c1cn(Cc2ccc(cc2)OC)c2c(c1=O)cc1c(c2)OCCO1

    Biological Activity Overview

    Research on related quinoline compounds has indicated several biological activities, which may extend to 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one. Key areas of investigation include:

    Antimicrobial Activity

    Quinoline derivatives are known for their antibacterial properties. A study on similar compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis.

    Anticancer Properties

    Quinoline-based compounds have been extensively studied for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway.

    Enzyme Inhibition

    The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, quinones can inhibit topoisomerases and kinases, which are crucial for cancer cell proliferation.

    Table 1: Biological Activities of Related Quinoline Compounds

    Compound NameActivity TypeMechanism of ActionReference
    Compound AAntibacterialDNA synthesis inhibition
    Compound BAnticancerApoptosis induction via PI3K/Akt pathway
    Compound CEnzyme inhibitionTopoisomerase inhibition

    Case Studies

    • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that modifications similar to those in 8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Anticancer Screening : In vitro assays revealed that quinoline derivatives led to a reduction in cell viability in various cancer cell lines (e.g., HeLa and MCF-7). The apoptosis mechanism was confirmed through flow cytometry.
    • Enzyme Interaction Studies : Investigations into the inhibitory effects on specific kinases showed that certain functional groups in similar quinoline structures could significantly reduce enzyme activity linked to cancer progression.

    Research Findings

    Recent research has focused on the pharmacokinetics and bioavailability of quinoline derivatives. Studies suggest that modifications to the chemical structure can enhance solubility and absorption rates in biological systems. This is crucial for developing effective therapeutic agents.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for preparing derivatives of this compound?

    • Methodological Answer : Derivatives can be synthesized via multi-step reactions involving reductive amination, catalytic hydrogenation, and cyclocondensation. For example:

    • Reduction : Use LiAlH₄ in THF to reduce nitrovinyl intermediates (yield ~61%) .
    • Cyclization : Reflux with aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol to form fused quinoline-dioxane frameworks, monitored by TLC .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol for single-crystal growth .

    Q. How is the crystal structure of this compound determined?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) using a CCD detector. Refinement via SHELXL97 with riding hydrogen models (C–H = 0.95–1.00 Å, Rfactor=0.049R_{\text{factor}} = 0.049) . Key metrics include dihedral angles (e.g., 7.55° between aromatic rings) and π-π stacking distances (3.612–3.771 Å) .

    Q. What spectroscopic methods are used for characterization?

    • Methodological Answer :

    • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling constants (e.g., J=5.7HzJ = 5.7 \, \text{Hz} for CH₂ groups) .
    • IR : Identify functional groups (e.g., C=O at ~1659 cm⁻¹) .
    • HPLC : Assess enantiomeric purity (e.g., 99% ee using chiral columns) .

    Advanced Research Questions

    Q. How can discrepancies in NMR data during derivative synthesis be resolved?

    • Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

    • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria.
    • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) .
    • Crystallography : Resolve ambiguity via SC-XRD to confirm regiochemistry .

    Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

    • Methodological Answer :

    • Chiral Catalysts : Use Pd/C with chiral ligands (e.g., BINAP) for hydrogenation .
    • Chromatography : Chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers (purity >99% ee) .
    • Kinetic Resolution : Optimize reaction time/temperature to favor one enantiomer .

    Q. How to design experiments for structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., methoxy, bromo) at the 4-ethoxybenzoyl or 4-methoxyphenyl positions .
    • Biological Assays : Test ATP-sensitive potassium channel modulation (IC₅₀ via patch-clamp electrophysiology) .
    • Statistical Design : Use randomized block designs (split-split plot) to assess variables (e.g., solvent, catalyst) .

    Q. How to optimize reaction yields in large-scale synthesis?

    • Methodological Answer :

    • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for cyclization steps .
    • Catalyst Loading : Titrate Pd/C (5–10 wt%) in hydrogenation to balance cost and efficiency .
    • Microwave Assistance : Reduce reaction time (e.g., from 16 h to 2 h) for reflux steps .

    Data Contradiction Analysis

    Q. How to address conflicting biological activity data across studies?

    • Methodological Answer :

    • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed cell lines, same ATP concentrations) .
    • Meta-Analysis : Compare IC₅₀ values from multiple studies using ANOVA to identify outliers .
    • Crystallographic Validation : Correlate activity with structural features (e.g., dihedral angles affecting binding) .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。